molecular formula C18H18O4 B2743991 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene CAS No. 30062-14-7

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene

Cat. No.: B2743991
CAS No.: 30062-14-7
M. Wt: 298.338
InChI Key: QAEVXOPQWYSOSR-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative followed by hydroxymethylation and methoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Methoxy groups can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity to enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Hydroxymethyl)phenanthrene
  • 2,3,6-Trimethoxyphenanthrene
  • 9-Methoxyphenanthrene

Uniqueness

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene is unique due to the presence of both hydroxymethyl and multiple methoxy groups. This combination enhances its solubility and reactivity, making it a versatile compound for various applications. Compared to similar compounds, it exhibits distinct biological activities and chemical properties, which are valuable in scientific research and industrial applications.

Properties

IUPAC Name

(2,3,6-trimethoxyphenanthren-9-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-13-4-5-14-12(10-19)6-11-7-17(21-2)18(22-3)9-15(11)16(14)8-13/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEVXOPQWYSOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)CO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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